(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID
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Overview
Description
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl group and a hexahydropyrrolo[3,4-c]pyridine ring system
Preparation Methods
The synthesis of (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID typically involves multiple steps, including the protection of functional groups, formation of the pyrrolo[3,4-c]pyridine ring, and introduction of the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing the use of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
(3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can enhance the compound’s ability to bind to these targets, while the hexahydropyrrolo[3,4-c]pyridine ring system can provide structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, (3AS,7AR)-2-(TERT-BUTOXYCARBONYL)-5-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]OCTAHYDRO-7AH-PYRROLO[3,4-C]PYRIDINE-7A-CARBOXYLIC ACID stands out due to its unique combination of functional groups and ring systems. Similar compounds include those with fluorenylmethoxycarbonyl groups or hexahydropyrrolo[3,4-c]pyridine rings, but they may lack the specific structural features that confer the unique properties of this compound.
Properties
IUPAC Name |
(3aS,7aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-27(2,3)36-26(34)30-15-18-14-29(13-12-28(18,17-30)24(31)32)25(33)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,31,32)/t18-,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDFHYVWWKYHTI-JMQGSBJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(CC[C@@]2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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